molecular formula C21H24F3N3O2S B11575810 N-cyclohexyl-2-{[4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-methylacetamide

N-cyclohexyl-2-{[4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-methylacetamide

Cat. No.: B11575810
M. Wt: 439.5 g/mol
InChI Key: QAIZRGKGEAMAAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cyclohexyl-2-{[4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-methylacetamide is a complex organic compound characterized by its unique structure, which includes a cyclohexyl group, a methoxyphenyl group, and a trifluoromethyl pyrimidinyl sulfanyl group

Preparation Methods

The synthesis of N-cyclohexyl-2-{[4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-methylacetamide typically involves multiple steps. The process begins with the preparation of the pyrimidine core, followed by the introduction of the methoxyphenyl and trifluoromethyl groups. The final step involves the attachment of the cyclohexyl and methylacetamide groups. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Chemical Reactions Analysis

N-cyclohexyl-2-{[4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-methylacetamide undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by bases or acids. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-cyclohexyl-2-{[4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-methylacetamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: This compound is studied for its potential biological activity, including its effects on various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-cyclohexyl-2-{[4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-methylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Compared to other similar compounds, N-cyclohexyl-2-{[4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-methylacetamide is unique due to its specific combination of functional groups. Similar compounds include:

Properties

Molecular Formula

C21H24F3N3O2S

Molecular Weight

439.5 g/mol

IUPAC Name

N-cyclohexyl-2-[4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl-N-methylacetamide

InChI

InChI=1S/C21H24F3N3O2S/c1-27(15-6-4-3-5-7-15)19(28)13-30-20-25-17(12-18(26-20)21(22,23)24)14-8-10-16(29-2)11-9-14/h8-12,15H,3-7,13H2,1-2H3

InChI Key

QAIZRGKGEAMAAD-UHFFFAOYSA-N

Canonical SMILES

CN(C1CCCCC1)C(=O)CSC2=NC(=CC(=N2)C(F)(F)F)C3=CC=C(C=C3)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.